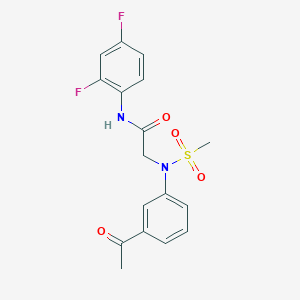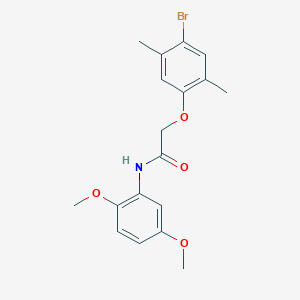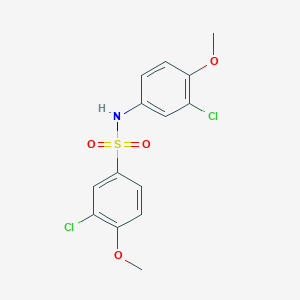![molecular formula C28H17N3O4 B3603861 3-(2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3603861.png)
3-(2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
Übersicht
Beschreibung
3-(2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of chromenyl benzamides. This compound is characterized by the presence of a chromenyl group, a benzoxazole moiety, and a pyridinyl substituent. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions.
Coupling with Benzoxazole Derivative: The chromenyl intermediate is then coupled with a benzoxazole derivative through a nucleophilic substitution reaction.
Final Coupling with Pyridinyl Group: The final step involves the coupling of the intermediate product with a pyridinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require the use of halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene: This compound shares the chromenyl moiety and exhibits similar biological activities.
2-(2-oxo-2H-chromen-4-yl)acetamides: These compounds are structurally related and have shown potential as anti-Alzheimer agents.
4-(4-((3-nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one: This derivative has been studied for its antimicrobial properties.
Uniqueness
3-(2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its combination of chromenyl, benzoxazole, and pyridinyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
3-(2-oxochromen-3-yl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N3O4/c32-26(30-21-8-9-25-23(16-21)31-27(34-25)17-10-12-29-13-11-17)20-6-3-5-18(14-20)22-15-19-4-1-2-7-24(19)35-28(22)33/h1-16H,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPZEAGHQKYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-furyl{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B3603784.png)
![3,6-dichloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3603791.png)
![N-(2,4-difluorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3603794.png)

![4-BROMO-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3603803.png)
![2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3603809.png)
![N-{2-methyl-4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3603812.png)
![N-(4-iodophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3603824.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B3603840.png)

![N-1,3-benzodioxol-5-yl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3603871.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B3603887.png)
